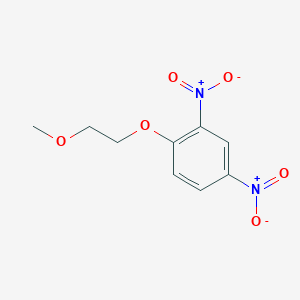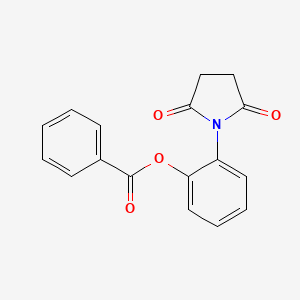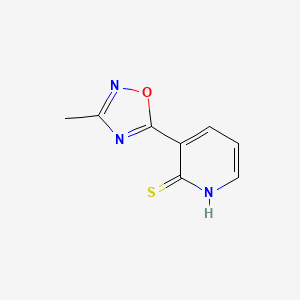![molecular formula C24H20FNO3S B12494864 3-[(2-Fluorophenyl)methyl]-5-[[2-(1-methylethoxy)-1-naphthalenyl]methylene]-2,4-thiazolidinedione CAS No. 757221-69-5](/img/structure/B12494864.png)
3-[(2-Fluorophenyl)methyl]-5-[[2-(1-methylethoxy)-1-naphthalenyl]methylene]-2,4-thiazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-[(2-Fluorophenyl)methyl]-5-[(2-isopropyloxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, a fluorophenyl group, and an isopropyloxynaphthalenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[(2-Fluorophenyl)methyl]-5-[(2-isopropyloxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable thioamide with an α-haloketone to form the thiazolidine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiazolidine intermediate.
Attachment of the Isopropyloxynaphthalenyl Group: This step involves the condensation of the thiazolidine derivative with an isopropyloxynaphthalenyl aldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(5Z)-3-[(2-Fluorophenyl)methyl]-5-[(2-isopropyloxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding thiazolidine alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine alcohols.
Substitution: Derivatives with altered functional groups.
科学研究应用
(5Z)-3-[(2-Fluorophenyl)methyl]-5-[(2-isopropyloxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anti-cancer agent due to its ability to modulate various biological pathways.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies investigating the interaction of thiazolidinediones with biological macromolecules.
作用机制
The mechanism of action of (5Z)-3-[(2-Fluorophenyl)methyl]-5-[(2-isopropyloxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound targets nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression related to metabolism and inflammation.
Pathways Involved: By binding to PPARs, the compound modulates the transcription of genes involved in glucose and lipid metabolism, as well as inflammatory responses.
相似化合物的比较
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an anti-diabetic agent.
Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.
Uniqueness
(5Z)-3-[(2-Fluorophenyl)methyl]-5-[(2-isopropyloxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific structural modifications, which may confer distinct biological activities and improved pharmacokinetic properties compared to other thiazolidinediones.
属性
CAS 编号 |
757221-69-5 |
|---|---|
分子式 |
C24H20FNO3S |
分子量 |
421.5 g/mol |
IUPAC 名称 |
3-[(2-fluorophenyl)methyl]-5-[(2-propan-2-yloxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H20FNO3S/c1-15(2)29-21-12-11-16-7-3-5-9-18(16)19(21)13-22-23(27)26(24(28)30-22)14-17-8-4-6-10-20(17)25/h3-13,15H,14H2,1-2H3 |
InChI 键 |
IUTISFYJQRJALE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-sulfamoylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanamide](/img/structure/B12494783.png)

![4-[1-(3-Nitrobenzyl)piperidin-4-yl]morpholine](/img/structure/B12494794.png)

![N-(3,4-dichlorobenzyl)-4-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12494808.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B12494815.png)

![2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12494829.png)
![5-{[4-(Benzyloxy)benzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12494831.png)

![9-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one](/img/structure/B12494852.png)
![Propyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12494857.png)

![1-[2-(cyclohex-1-en-1-yl)ethyl]-5-hydroxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12494863.png)
